molecular formula C17H17BrN2O3S B3595824 4-bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

4-bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B3595824
M. Wt: 409.3 g/mol
InChI Key: WZHWJXZAJNXSGX-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide” is likely to be an organic compound containing a bromine atom attached to a benzene ring, a pyrrolidinylcarbonyl group, and a benzenesulfonamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromine atom on one of the benzene rings, a pyrrolidinylcarbonyl group attached to the phenyl ring, and a sulfonamide group attached to the other benzene ring . The exact structure would depend on the positions of these substituents on the benzene rings .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the bromine atom, the pyrrolidinylcarbonyl group, and the sulfonamide group . These functional groups could potentially participate in various types of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its boiling point and density .

Safety and Hazards

As with any chemical compound, handling “4-bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. Further studies would be needed to fully explore its potential uses .

Properties

IUPAC Name

4-bromo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-13-7-9-14(10-8-13)24(22,23)19-16-6-2-1-5-15(16)17(21)20-11-3-4-12-20/h1-2,5-10,19H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHWJXZAJNXSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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